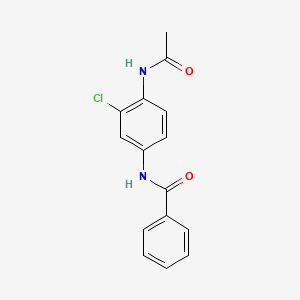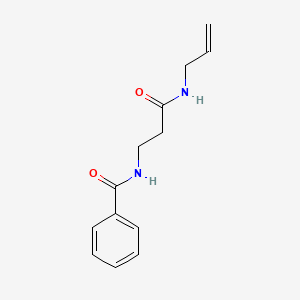
(4-Methylpiperidin-1-yl)-(4-methylsulfanylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylpiperidin-1-yl)-(4-methylsulfanylphenyl)methanone, also known as 4-Methylpentedrone (4-MPD), is a synthetic stimulant drug that belongs to the cathinone class. It is a research chemical that has gained popularity in recent years due to its potential use in scientific research.
Wirkmechanismus
The mechanism of action of 4-MPD is similar to other cathinone stimulants. It works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. This leads to increased alertness, energy, and euphoria. However, the exact mechanism of action of 4-MPD is not fully understood and requires further research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MPD are similar to other stimulant drugs. It increases heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to reduced blood flow to the extremities. Long-term use of 4-MPD can lead to addiction, tolerance, and withdrawal symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-MPD in lab experiments is its high affinity for the dopamine transporter. This makes it a useful tool for studying the effects of dopamine on behavior and cognition. However, one limitation is that it is a relatively new research chemical, and its long-term effects are not fully understood. Additionally, the synthesis of 4-MPD is a complex process that requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for research on 4-MPD. One area of interest is its potential use as a treatment for attention deficit hyperactivity disorder (ADHD). Another area of interest is its potential use in the treatment of addiction to other stimulant drugs. Further research is needed to fully understand the long-term effects of 4-MPD and its potential applications in scientific research and medicine.
Conclusion
In conclusion, 4-Methylpiperidin-1-yl)-(4-methylsulfanylphenyl)methanone, or 4-MPD, is a synthetic stimulant drug that has potential applications in scientific research. It has a high affinity for the dopamine transporter, making it a useful tool for studying the effects of dopamine on behavior and cognition. However, its long-term effects are not fully understood, and further research is needed to fully explore its potential applications in scientific research and medicine.
Synthesemethoden
The synthesis of 4-MPD involves the reaction of 4-methylpropiophenone with thiohydroxylamine hydrochloride to form 4-methylthioamphetamine. This intermediate is then reacted with 4-methylpiperidine to form 4-MPD. The synthesis of 4-MPD is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
4-MPD has potential applications in scientific research, particularly in the study of the central nervous system. It has been shown to have a high affinity for the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. This makes it a useful tool for studying the effects of dopamine on behavior and cognition.
Eigenschaften
IUPAC Name |
(4-methylpiperidin-1-yl)-(4-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-11-7-9-15(10-8-11)14(16)12-3-5-13(17-2)6-4-12/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKADTDRAIQDJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)-(4-methylsulfanylphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7471240.png)


![4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B7471270.png)
![1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene](/img/structure/B7471284.png)

![1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B7471288.png)
![N-(2,4-dimethylphenyl)-5-methyl-4-oxo-2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7471294.png)

![5-[4-[2-(Difluoromethoxy)benzoyl]piperazine-1-carbonyl]-2-methylisoindole-1,3-dione](/img/structure/B7471303.png)
![N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide](/img/structure/B7471307.png)


